4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: This step involves the acylation of the pyrrole ring using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridinyl Group: The 6-chloro-2-pyridinyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Carbohydrazide: This involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N’-(2-pyridinyl)-1H-pyrrole-2-carbohydrazide
- 4-benzoyl-N’-(6-chloro-3-pyridinyl)-1H-pyrrole-2-carbohydrazide
Uniqueness
4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide is unique due to the specific positioning of the chloro group on the pyridinyl ring, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-7-4-8-15(20-14)21-22-17(24)13-9-12(10-19-13)16(23)11-5-2-1-3-6-11/h1-10,19H,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVUAASOCPXZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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